Europium(III) bromide hydrate
Description
Europium(III) bromide hydrate (B1144303) is a rare earth metal halide that readily dissolves in water. samaterials.com It is primarily recognized for its role as a precursor in the synthesis of various europium-based materials. samaterials.com The compound's ability to emit a strong red light under ultraviolet excitation is a key characteristic driving its application in research and development. chemimpex.comsamaterials.com
Table 1: Chemical and Physical Properties of Europium(III) Bromide Hydrate
| Property | Value |
|---|---|
| Chemical Formula | EuBr₃·xH₂O chemimpex.com |
| Molecular Weight (anhydrous) | 391.68 g/mol prochemonline.comscbt.com |
| Appearance | Off-white powder/crystalline solid chemimpex.comprochemonline.com |
| Melting Point | >702 °C chemimpex.comchemsrc.com |
| CAS Number | 560069-78-5 chemimpex.comprochemonline.com |
| Purity | ≥99.99% (REO), Metals basis chemimpex.com |
The chemistry of europium(III) compounds is integral to the advancement of materials science due to their distinct photophysical properties. scirp.org Europium complexes are known for their strong luminescence, high emission efficiency, long fluorescence lifetime, and sharp emission bands. scirp.org These characteristics are highly sought after for a variety of applications.
The luminescence of europium(III) complexes is a result of a phenomenon known as the "antenna effect." nih.govacs.org In this process, organic ligands absorb ultraviolet light and transfer the energy to the central europium ion, which then emits light in the visible spectrum, typically in the red-orange region. nih.govacs.org This sensitized luminescence makes europium compounds particularly effective as phosphors. samaterials.com
The unique electronic and magnetic properties of rare earth compounds like this compound make them essential for high-tech applications. samaterials.com The ability to produce a strong red emission is a rare quality among elements and is crucial for developing high-quality phosphors for lighting and displays. samaterials.com
Academic research on this compound and related europium compounds is extensive and covers a wide range of applications. Key areas of investigation include:
Optoelectronics: A primary focus of research is the development of phosphors for LED lighting and display technologies. Europium-based materials are used to enhance the brightness and color quality of these devices. chemimpex.comsamaterials.com
Luminescent Probes: In biomedical research, this compound is utilized as a luminescent probe, which can improve the sensitivity of imaging techniques like fluorescence microscopy. chemimpex.com
Advanced Materials Synthesis: The compound serves as a precursor in the creation of advanced materials with specific luminescent properties for applications such as sensors and lasers. chemimpex.com
Catalysis: Researchers are exploring the use of this compound as a catalyst precursor in various chemical reactions, particularly in the field of organic synthesis. samaterials.com
Material Recovery and Recycling: Studies have investigated the photochemical processes of europium(III) compounds for their potential in recycling and recovering materials. sigmaaldrich.com
The ongoing research into europium(III) complexes continues to uncover new ways to enhance their luminescent properties, for instance, by modifying the ligands surrounding the europium ion to improve energy transfer and emission efficiency. nih.govacs.org The investigation of europium(III) bromide and its derivatives in different solvent systems and in the formation of complex structures also remains an active area of study. researchgate.netacs.org
Structure
2D Structure
Properties
IUPAC Name |
tribromoeuropium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Eu.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPIQQAKMSLKG-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Eu](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3EuH2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584323 | |
| Record name | Europium(III) bromide hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560069-78-5 | |
| Record name | Europium(III) bromide hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium tribromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation of Europium Iii Bromide Hydrate and Its Derivatives
Crystallographic Analysis Techniques
The precise atomic arrangement within a crystalline solid is paramount to understanding its properties. For Europium(III) bromide hydrate (B1144303), X-ray diffraction techniques are the primary tools for elucidating its three-dimensional structure.
Single-Crystal X-ray Diffraction Investigations
Single-crystal X-ray diffraction offers the most definitive method for determining the crystal structure of a compound. Through the analysis of diffraction patterns produced by a single crystal, a complete three-dimensional model of the molecule and its packing in the crystal lattice can be constructed.
Detailed single-crystal X-ray diffraction studies on Europium(III) bromide hexahydrate have revealed its precise chemical formula to be [EuBr₂(H₂O)₆]Br. iucr.org This indicates that the solid-state structure consists of a complex cation, [EuBr₂(H₂O)₆]⁺, where two bromide ions and six water molecules are directly bonded to the europium(III) center, and one bromide ion exists as a counter-anion to balance the charge. iucr.org
The compound crystallizes in the monoclinic system with the space group P2/c. iucr.org The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal lattice, have been determined at 293 K. iucr.org
Table 1: Crystallographic Data for [EuBr₂(H₂O)₆]Br
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 8.1672 (7) |
| b (Å) | 6.7538 (4) |
| c (Å) | 12.5451 (10) |
| β (°) | 127.077 (5) |
| Volume (ų) | 552.08 (8) |
| Z | 2 |
| Temperature (K) | 293 (2) |
| Data sourced from Hoch & Simon (2008). iucr.org |
Powder X-ray Diffraction Characterization
While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable technique for phase identification and for studying materials that are not available as single crystals. The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ), which correspond to the spacing between different planes of atoms in the crystal lattice.
For anhydrous Europium(III) bromide (EuBr₃), it is known to adopt a hexagonal crystal system. The hydrated forms, such as the hexahydrate, will exhibit a distinct powder diffraction pattern due to their different crystal structure. The calculated powder pattern from the single-crystal data of [EuBr₂(H₂O)₆]Br would serve as a reference for confirming the phase purity of bulk samples.
Coordination Environment and Geometry of Europium(III) Centers
The chemical behavior and physical properties of a coordination compound are largely dictated by the arrangement of ligands around the central metal ion. In Europium(III) bromide hydrate, the coordination sphere is a complex interplay of water molecules and bromide ions.
Analysis of Coordination Number and Ligand Sphere
The single-crystal X-ray diffraction data for [EuBr₂(H₂O)₆]Br unequivocally show that the Europium(III) ion has a coordination number of eight. iucr.org The primary coordination sphere is composed of six oxygen atoms from the water molecules and two bromine atoms. iucr.org
The coordination geometry around the europium atom is best described as a distorted square antiprism. iucr.org This geometry is a common arrangement for lanthanide ions with a coordination number of eight.
Table 2: Selected Interatomic Distances in [EuBr₂(H₂O)₆]Br
| Bond | Distance (Å) |
| Eu1—Br1 | 2.9449 (5) |
| Eu1—O1 | 2.424 (3) |
| Eu1—O2 | 2.422 (3) |
| Eu1—O3 | 2.388 (3) |
| Data sourced from Hoch & Simon (2008). iucr.org |
The Eu-Br bond length of approximately 2.94 Å in the cationic complex is noteworthy. iucr.org
Role of Hydration and Anionic Ligands in Coordination
The water molecules play a crucial role in satisfying the coordination requirements of the large Europium(III) ion. The six coordinated water molecules are essential components of the primary ligand sphere, with Eu-O distances ranging from approximately 2.39 to 2.42 Å. iucr.org
Structural Asymmetry and its Implications
This structural asymmetry is significant as it influences the electronic and spectroscopic properties of the compound. For lanthanide ions like Europium(III), a low-symmetry coordination environment can lead to enhanced luminescence properties by relaxing the selection rules for certain electronic transitions. The splitting of emission bands in the luminescence spectrum of a europium compound can often be directly correlated with the asymmetry of its coordination sphere.
Intermolecular and Supramolecular Interactions within this compound Structures
Hydrogen Bonding Networks
In the crystalline lattice of this compound, hydrogen bonding is the most significant intermolecular interaction. While the exact crystal structure of this compound is not extensively detailed in publicly available literature, it is expected to be analogous to other hydrated lanthanide halides. spiedigitallibrary.orgosti.gov These structures typically feature a central lanthanide cation coordinated by water molecules and bromide ions, with additional water molecules of hydration potentially present in the crystal lattice.
The hydrogen bonding network arises from the interactions between the hydrogen atoms of the coordinated water molecules (which act as hydrogen bond donors) and the bromide anions and oxygen atoms of adjacent water molecules (which act as hydrogen bond acceptors). These interactions can be categorized as O-H···Br and O-H···O hydrogen bonds.
The coordinated water molecules are polarized by the high charge density of the Eu(III) ion, which enhances the acidity of their hydrogen atoms, leading to stronger hydrogen bonds. These hydrogen bonds link the [Eu(H₂O)ₓBrᵧ] coordination polyhedra and any lattice water molecules into a three-dimensional supramolecular assembly. acs.org The geometry and strength of these bonds are crucial for the stability of the hydrate. In related hydrated metal halide structures, these interactions are extensive and form complex networks that define the crystal packing. acs.orgnih.gov
A representative table of typical hydrogen bond distances observed in hydrated metal halide crystals is provided below to illustrate the expected range for these interactions in this compound.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference Compound Type |
|---|---|---|
| O-H···Br | 3.20 - 3.50 | Hydrated Metal Bromides |
| O-H···O | 2.70 - 3.00 | Hydrated Metal Salts |
π-π Stacking and Other Non-Covalent Interactions
π-π stacking interactions are a type of non-covalent interaction that occurs between aromatic rings. In the case of a simple inorganic salt like this compound, there are no aromatic moieties present in the structure. Therefore, π-π stacking is not a relevant interaction for the stabilization of its crystal lattice. acs.orgresearchgate.net Such interactions become significant in europium complexes that incorporate organic ligands containing aromatic rings. nih.gov
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govbiointerfaceresearch.com The Hirshfeld surface is a three-dimensional map of the space that a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts. This analysis allows for a detailed understanding of the crystal packing and the relative importance of different types of interactions.
For a compound like this compound, a Hirshfeld surface analysis would be centered on the [Eu(H₂O)ₓBrᵧ] cluster and any lattice water molecules. The analysis generates a d_norm surface, where red spots indicate contacts shorter than the van der Waals radii (strong interactions, typically hydrogen bonds), white areas represent contacts around the van der Waals distance, and blue regions indicate a lack of close contacts. csic.es
From this surface, a 2D fingerprint plot is generated, which summarizes the intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. This plot provides a quantitative breakdown of the contribution of each type of interaction to the total Hirshfeld surface area.
While specific Hirshfeld analysis data for this compound is not available in the literature, an analysis of analogous hydrated inorganic salts reveals the expected contributions. nih.govmdpi.com The dominant interactions would be O···H/H···O contacts, representing the strong O-H···Br and O-H···O hydrogen bonds, followed by H···H contacts, which arise from the close packing of water molecules. Contacts involving the bromide ions (Br···H/H···Br) would also be significant.
The following interactive data table provides representative percentage contributions of various intermolecular contacts from Hirshfeld surface analyses of other hydrated inorganic salts, illustrating what would be expected for this compound.
| Contact Type | Typical Contribution (%) | Interaction Represented |
|---|---|---|
| O···H / H···O | 40 - 60 | Hydrogen bonding |
| H···H | 20 - 40 | van der Waals contacts |
| Br···H / H···Br | 10 - 20 | Hydrogen bonding and other contacts |
This quantitative approach allows for a detailed comparison of the packing and intermolecular forces in different crystalline forms or between related compounds. nih.gov
Spectroscopic Characterization Methodologies for Europium Iii Bromide Hydrate Systems
Luminescence Spectroscopy of Eu(III) Bromide Hydrate (B1144303) and its Complexes
Luminescence spectroscopy is a cornerstone for characterizing Europium(III) compounds due to the ion's unique 4f electron configuration. The f-f electronic transitions, while formally forbidden, give rise to sharp, line-like emission spectra, making Eu(III) an excellent luminescent probe. researchgate.netfrontiersin.org
The luminescence of Europium(III) bromide hydrate and its complexes is typically initiated by excitation with ultraviolet (UV) light. mdpi.com The Eu³⁺ ion itself has low molar absorptivity due to the forbidden nature of f-f transitions. frontiersin.orgpolyu.edu.hk However, in complexes with organic ligands, the process is often indirect, relying on the "antenna effect" where the ligand absorbs UV radiation and transfers the energy to the central Eu³⁺ ion. mdpi.compolyu.edu.hk
Upon excitation, the Eu³⁺ ion relaxes through a series of non-radiative decay steps to the ⁵D₀ excited state. From this level, it decays radiatively to the various ⁷Fₙ (n = 0-6) ground state levels, producing a characteristic emission spectrum in the visible region, primarily in the red. researchgate.net The emission spectrum is dominated by a series of sharp peaks corresponding to these transitions.
Table 1: Typical Luminescence Transitions for the Eu(III) Ion
| Transition | Approximate Wavelength (nm) | Color | Relative Intensity |
|---|---|---|---|
| ⁵D₀ → ⁷F₀ | ~580 | Yellow-Orange | Very Weak, Forbidden |
| ⁵D₀ → ⁷F₁ | ~592 | Orange | Strong (Magnetic Dipole) |
| ⁵D₀ → ⁷F₂ | ~612-620 | Red | Very Strong (Hypersensitive) |
| ⁵D₀ → ⁷F₃ | ~650 | Red | Weak |
| ⁵D₀ → ⁷F₄ | ~700 | Red | Strong |
This table presents generalized data for Eu(III) ions; specific peak positions and intensities can vary with the coordination environment. researchgate.netmyu-group.co.jp
The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red luminescence of many europium compounds. researchgate.netacs.org
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS) is a powerful technique for probing the immediate environment of the Eu³⁺ ion, particularly in solution and hydrated systems. researcher.lifenih.govosti.gov This method involves exciting the sample with a short laser pulse and then measuring the decay of the luminescence intensity over time.
The fluorescence lifetime (τ) of the Eu³⁺ ion is highly sensitive to the presence of quenching species in its first coordination sphere, most notably the high-frequency O-H oscillators from water molecules. nih.gov An empirical relationship allows for the determination of the number of coordinated water molecules (q) by measuring the fluorescence decay rate. The lifetime of the Eu³⁺ aquo ion is approximately 110 microseconds (µs) in H₂O, which corresponds to about nine water molecules in the first coordination sphere. researchgate.net By measuring the lifetime of this compound, TRLFS can provide direct evidence of the hydration state. For instance, a measured lifetime of 187 µs for a Eu³⁺ complex corresponds to an average of five coordinated water molecules. researchgate.net
TRLFS is also instrumental in distinguishing between different species in solution, such as free ions and various complexes (e.g., with hydroxide (B78521) or carbonate), as each species will exhibit a unique fluorescence lifetime. osti.govresearchgate.net
The emission spectrum of the Eu³⁺ ion provides significant structural information through the analysis of its "hypersensitive" transitions. The ⁵D₀ → ⁷F₂ transition, an electric-dipole allowed transition, is particularly sensitive to the local symmetry and chemical environment of the Eu³⁺ ion. researchgate.netnih.govnih.gov The intensity of this transition increases significantly when the Eu³⁺ ion occupies a site that lacks a center of inversion. researchgate.net The ratio of the integrated intensities of the hypersensitive ⁵D₀ → ⁷F₂ transition to the magnetic-dipole allowed ⁵D₀ → ⁷F₁ transition serves as a widely used probe for the asymmetry of the coordination site. researchgate.net
The luminescence of Eu³⁺ complexes is often achieved through a ligand-sensitization or "antenna effect". This process involves three main steps:
Ligand Excitation: An organic ligand (chromophore) absorbs energy from UV light, promoting it to an excited singlet state (S₁). frontiersin.orgnih.gov
Intersystem Crossing (ISC): The ligand undergoes intersystem crossing from the excited singlet state (S₁) to a lower-energy triplet state (T₁). nih.govosti.gov
Energy Transfer: The energy is transferred non-radiatively from the ligand's triplet state to the resonant energy levels of the Eu³⁺ ion, populating its emissive ⁵D₀ state. polyu.edu.hk
Studies combining ultrafast optical and X-ray spectroscopy have provided direct experimental verification that the dominant energy transfer mechanism is Dexter-type electron exchange from the ligand triplet state. osti.govacs.org The efficiency of this process depends on the energy gap between the ligand's triplet state and the Eu³⁺ receiving levels; an optimal gap of about 2500–3500 cm⁻¹ is suggested for efficient transfer. frontiersin.org
Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)
Vibrational Spectroscopic Investigations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides complementary information to luminescence studies by probing the molecular vibrations within the compound. This is particularly useful for confirming the presence of water of hydration and characterizing the bonds between the europium ion and the bromide ligands.
Infrared (IR) spectroscopy is highly effective for identifying the presence of water molecules in hydrated compounds. Hydrated forms of Europium(III) bromide (EuBr₃·nH₂O) exhibit distinct absorption bands in the IR spectrum that are absent in the anhydrous form.
A key diagnostic feature is the presence of bands associated with the O-H stretching vibrations of water molecules. These typically appear as a broad absorption peak in the region of 3000-3600 cm⁻¹. nih.gov Specifically for hydrated europium bromide, O-H⁻ vibrations have been identified at approximately 3540 cm⁻¹. Another characteristic vibration for water of hydration is the H-O-H bending mode, which is expected around 1630-1650 cm⁻¹. iiste.org The presence and characteristics of these bands provide direct confirmation of the "hydrate" nature of the compound. Additionally, IR spectroscopy can be used to identify vibrational modes associated with the Eu-O bond formed between the europium ion and the coordinated water molecules. nasa.gov
Table 2: Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretching | ~3540 | Confirms presence of water of hydration. |
Raman spectroscopy is an excellent tool for investigating the low-frequency vibrations characteristic of heavy atom bonds, such as the Eu-Br linkage. Unlike IR spectroscopy, Raman is often less sensitive to the highly polar O-H bonds of water, making it particularly useful for observing the skeletal framework of the compound. spectroscopyonline.com
For trivalent europium bromide, a symmetric stretching mode for Br–Eu–Br has been identified at 212 cm⁻¹. The observation of this specific Raman peak confirms the presence of the Eu(III)-Br bond and provides information about the local coordination geometry. Changes in the position or intensity of this peak could indicate structural modifications or changes in the hydration state. Raman spectroscopy can thus be used in conjunction with IR spectroscopy to build a complete vibrational picture of this compound. spectroscopyonline.com
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy of Europium(III) Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules. However, its application to paramagnetic compounds like Eu(III) complexes is more complex than for diamagnetic substances. ineosopen.org The presence of the paramagnetic Eu(III) center significantly influences the NMR spectra of surrounding nuclei.
In ¹H and ¹³C NMR studies of europium(III) complexes, the unpaired electrons of the metal ion cause substantial changes in the chemical shifts and relaxation rates of the ligand nuclei. This phenomenon, known as the lanthanide-induced shift (LIS), can spread the NMR signals over a range of tens or even hundreds of ppm. researchgate.net The magnitude and direction (upfield or downfield) of these shifts depend on the specific lanthanide ion and the geometry of the complex. researchgate.net
The Eu(III) ion, with its 4f⁶ electronic configuration, has a ground state (⁷F₀) with a total angular momentum quantum number (J) of 0, which would theoretically make it diamagnetic. nih.gov However, at non-cryogenic temperatures, excited states with non-zero magnetic moments become thermally accessible, resulting in paramagnetic behavior. nih.gov This leads to significant hyperfine shifts in the NMR spectra of its complexes.
Researchers often study Eu(III) complexes alongside their diamagnetic analogues, such as those with La(III) or Lu(III), to differentiate between contact, pseudocontact (dipolar), and diamagnetic contributions to the observed chemical shifts. researchgate.net The analysis is further complicated by enhanced nuclear relaxation, which leads to significant broadening of the NMR signals, potentially obscuring spin-spin multiplicity. researchgate.net
Detailed analyses of ¹H and ¹³C NMR data, often supported by variable-temperature measurements, can reveal information about:
Molecular Structure: The geometric arrangement of ligands around the Eu(III) ion. unige.ch
Dynamic Processes: Intermolecular ligand exchange and intramolecular rearrangements, such as the interconversion between helical enantiomers in certain complexes. unige.ch
Magnetic Properties: The lanthanide-induced shifts are directly related to the magnetic susceptibility tensor of the complex, providing a link between NMR data and the material's magnetic properties. researchgate.net
For instance, studies on Eu(III) complexes with macrocyclic ligands have used ¹H and ¹³C NMR to probe the coordination environment and the number of coordinated water molecules, which is directly relevant to understanding hydrated species like this compound. marquette.edumarquette.edu
Table 1: Summary of ¹H and ¹³C NMR Observations in Europium(III) Complexes
| Parameter | Observation in Eu(III) Complexes | Information Gained |
| Chemical Shift | Large paramagnetic shifts (Lanthanide-Induced Shifts, LIS) are observed for nuclei near the Eu(III) center. researchgate.net | Provides insights into the geometry of the complex and the magnetic susceptibility. researchgate.net |
| Signal Broadening | Significant line broadening occurs due to rapid nuclear relaxation induced by the paramagnetic ion. researchgate.net | Can complicate spectral interpretation but is related to the electron-nucleus distance. |
| Coupling Constants | Spin-spin coupling can be obscured by line broadening. researchgate.net | Often requires comparison with diamagnetic analogues (La³⁺, Lu³⁺) for assignment. researchgate.net |
| Temperature Dependence | Chemical shifts and line widths are highly sensitive to temperature changes. unige.ch | Used to study dynamic equilibria and exchange processes in solution. unige.chmarquette.edu |
Application of Advanced Spectroscopic Techniques for Reaction Intermediates
Studying the transient species and intermediates that form during chemical reactions involving europium(III) complexes requires specialized techniques capable of capturing fast processes.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. In its ground state (⁷F₀), the Eu(III) ion has no net magnetic moment and is therefore generally considered EPR-silent. frontiersin.org
However, EPR spectroscopy becomes an invaluable tool for studying reactions where Eu(III) undergoes a change in oxidation state. A common reaction intermediate in the chemistry of europium is the divalent europium ion, Eu(II). The reduction of Eu(III) to Eu(II) changes the electron configuration from 4f⁶ to 4f⁷. The Eu(II) ion is paramagnetic and gives a characteristic, strong EPR signal with a g-factor of approximately 1.99. nih.govfrontiersin.org
Therefore, EPR spectroscopy is not used to directly observe Eu(III) but is critical for monitoring the formation of Eu(II) intermediates in redox reactions. nih.gov For example, the chemical reduction of a Eu(III) complex can be followed by observing the appearance and growth of the Eu(II) EPR signal, confirming the conversion and allowing for the characterization of the intermediate species in solution. nih.govfrontiersin.org This has been demonstrated in studies where Eu(III)-containing complexes are reduced using agents like zinc metal dust. frontiersin.org The high sensitivity of EPR allows for the detection of even small quantities of the Eu(II) intermediate.
Time-resolved absorption and emission spectroscopy are powerful methods for investigating the dynamics of excited states and the kinetics of photochemical reactions. For europium(III) complexes, which are known for their characteristic luminescence, these techniques are essential for understanding the pathways of energy transfer and deactivation that occur on timescales from picoseconds to milliseconds. researcher.liferesearchgate.net
Upon excitation, typically via an antenna chromophore in the ligand, the Eu(III) ion is sensitized, leading to its characteristic sharp emission bands, most notably the ⁵D₀ → ⁷F₂ transition around 615 nm. rsc.orgresearchgate.net The efficiency and lifetime of this luminescence are highly sensitive to the ion's immediate environment, particularly the presence of quenching species like water molecules.
Time-resolved emission spectroscopy can be used to:
Measure Luminescence Lifetimes: The decay of the Eu(III) emission provides the excited-state lifetime, which is directly related to the efficiency of non-radiative decay processes. This is particularly relevant for a hydrate, as coordinated water molecules are efficient quenchers of Eu(III) luminescence. researcher.life
Identify Reaction Intermediates: Changes in the emission spectra or lifetime over time can indicate the formation of transient species or changes in the coordination sphere of the Eu(III) ion during a reaction. uni-regensburg.de
Probe Energy Transfer Dynamics: In systems with sensitizing ligands, time-resolved absorption can track the initial excitation of the ligand and the subsequent energy transfer to the Eu(III) center. researcher.life
Studies have systematically investigated the emission quenching mechanisms of Eu(III) complexes in aqueous solutions, finding that interactions between coordinated water molecules and the surrounding environment can significantly enhance non-radiative deactivation, thus reducing luminescence. researcher.life This makes time-resolved spectroscopy a key tool for characterizing the photophysical behavior of this compound and related systems where ion-solvent interactions are paramount.
Table 2: Application of Time-Resolved Spectroscopy to Eu(III) Complexes
| Technique | Measurement | Information Obtained |
| Time-Resolved Emission | Luminescence decay kinetics following pulsed excitation. researchgate.net | Determines excited-state lifetimes (⁵D₀ state); quantifies quenching effects of solvent molecules (e.g., H₂O). researcher.life |
| Time-Resolved Absorption | Transient absorption spectra at various delay times after a laser flash. researcher.life | Monitors the kinetics of excited state formation and decay, including ligand-to-metal energy transfer. |
| Space-Domain Time-Resolved Spectroscopy | Luminescence decay measured in a microfluidic channel with continuous-wave excitation. researchgate.net | Provides an alternative method for obtaining lifetime data, suitable for miniaturized analytical systems. researchgate.net |
Coordination Chemistry Principles Governing Europium Iii Bromide Hydrate Interactions
Ligand Field Theory and Electronic Structure of Eu(III) Ions
The electronic properties of the Eu(III) ion are central to its unique spectroscopic characteristics. The Eu(III) ion possesses a 4f⁶ electronic configuration. acs.org Its electronic structure can be understood through the interplay of electron-electron repulsion, spin-orbit coupling, and the influence of the ligand field created by surrounding water and bromide ligands.
In the free ion, electron-electron repulsions lead to the formation of various electronic terms, with the ⁷F term being the ground state according to the Russell-Saunders coupling scheme. acs.org This ⁷F ground term is further split by spin-orbit coupling into seven multiplets, denoted as ⁷F₀, ⁷F₁, ⁷F₂, ⁷F₃, ⁷F₄, ⁷F₅, and ⁷F₆. acs.org The ⁷F₀ state is the ground state, and the energy separation between these multiplets is on the order of 1000 cm⁻¹. acs.org
When the Eu(III) ion is placed in a coordination environment, such as in Europium(III) bromide hydrate (B1144303), the surrounding ligands (H₂O and Br⁻) create an electrostatic field known as the ligand field. The 4f orbitals are well-shielded from this field by the filled 5s and 5p orbitals, resulting in weak interactions. nih.gov However, this ligand field is strong enough to lift the (2J+1)-fold degeneracy of the ⁷F₋ states, causing a splitting of these energy levels into Stark sublevels. acs.org The magnitude of this splitting is typically around 100-200 cm⁻¹. nih.govacs.org
The nature of the splitting is highly sensitive to the symmetry of the coordination environment. For example, the emission spectrum corresponding to the ⁵D₀ → ⁷F₁ transition can reveal information about the local symmetry of the Eu(III) ion. In symmetries higher than C₂, this transition shows two bands, while in lower symmetries, the degeneracy is fully lifted, resulting in three distinct bands. acs.orgsoton.ac.uk The analysis of these ligand field splittings provides critical insights into the precise geometry of the Eu(III) coordination sphere.
Table 1: Electronic States and Transitions of the Eu(III) Ion
| Term/State | Description | Typical Energy (cm⁻¹) | Key Transitions |
| ⁷F₀ | Ground State | 0 | ⁵D₀ ← ⁷F₀ (Absorption) / ⁵D₀ → ⁷F₀ (Emission) |
| ⁷F₁ | First Excited Multiplet | ~350 | ⁵D₀ → ⁷F₁ (Magnetic Dipole Allowed) |
| ⁷F₂ | Second Excited Multiplet | ~1000 | ⁵D₀ → ⁷F₂ (Hypersensitive Electric Dipole) |
| ⁵D₀ | Principal Emitting State | ~17250 | Origin of most observed luminescence |
| ⁵D₁ | Higher Emitting State | ~19000 | Can emit or relax non-radiatively to ⁵D₀ |
Mechanisms of Energy Transfer in Luminescent Europium(III) Systems
The characteristic sharp, red luminescence of Eu(III) complexes is often achieved through indirect excitation, as the direct excitation of f-f transitions is inefficient due to their forbidden nature. osti.govrsc.org This indirect excitation involves various energy transfer mechanisms.
The most common sensitization pathway for Eu(III) luminescence is the "antenna effect," an intramolecular energy transfer process. mdpi.comnih.govmdpi.com This process involves an organic ligand (the "antenna") that absorbs incident light and transfers the energy to the central Eu(III) ion. The sequence of events is as follows:
The organic ligand, or chromophore, absorbs UV light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁). nih.gov
The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). nih.govacs.org The presence of the heavy Eu(III) ion enhances the efficiency of this spin-forbidden process. acs.org
Finally, the energy is transferred from the ligand's triplet state to the resonant excited states of the Eu(III) ion (e.g., ⁵D₁, ⁵D₂), which then non-radiatively decay to the main emitting ⁵D₀ level. osti.govnih.gov
For the antenna effect to be efficient, the triplet state energy of the ligand must be appropriately positioned above the ⁵D₀ emitting level of the Eu(III) ion. An energy gap of around 2000 cm⁻¹ is often considered optimal to facilitate efficient transfer while minimizing the chance of back energy transfer. mdpi.com
In the specific case of Europium(III) bromide hydrate, the ligands are simple inorganic species (water and bromide). These ligands lack the necessary chromophoric groups to efficiently absorb UV light and participate in the antenna effect. Therefore, the luminescence of pure this compound upon UV excitation is expected to be very weak.
Intra-ionic energy transfer refers to processes occurring within a single Eu(III) ion. After initial excitation into higher energy levels (e.g., ⁵D₁, ⁵D₂), the ion typically undergoes rapid, non-radiative relaxation down to the ⁵D₀ state. acs.orgnih.gov From this level, radiative decay occurs to the various ⁷F₋ levels, producing the characteristic emission spectrum. In some specific complexes, emission from higher levels like ⁵D₁ can be observed, indicating that the intra-ionic relaxation to ⁵D₀ is not completely efficient. acs.orgnih.gov
Inter-ionic energy transfer involves the transfer of energy between different ions. This can occur between two Eu(III) ions or between a Eu(III) ion and a different metal ion. mdpi.com For instance, in concentrated materials or crystals, an excited Eu(III) ion can transfer its energy to a nearby ground-state Eu(III) ion. This process, known as energy migration, can continue until the energy reaches a "quenching site," such as a defect or an impurity, where it is lost non-radiatively. The efficiency of inter-ionic energy transfer is highly dependent on the distance between the ions. nih.gov
Table 2: Comparison of Primary Energy Transfer Mechanisms in Eu(III) Systems
| Mechanism | Description | Key Requirements | Relevance to Eu(III) Bromide Hydrate |
| Antenna Effect | Intramolecular energy transfer from an organic ligand to the Eu(III) ion. osti.govmdpi.com | Organic chromophore with suitable singlet/triplet energy levels. nih.gov | Low. Water and bromide are not effective antennas. |
| Förster Transfer | Through-space resonant Coulombic (dipole-dipole) interaction. osti.gov | Strong spectral overlap; allowed transitions in donor and acceptor. | Possible but generally less dominant than Dexter for sensitizing Eu(III). |
| Dexter Transfer | Through-bond electron exchange mechanism. osti.gov | Short donor-acceptor distance; wave function overlap. osti.govacs.org | Experimentally verified as the dominant mechanism in many sensitized Eu(III) complexes. acs.orgosti.gov |
| Photoinduced Electron Transfer (PET) | Electron transfer from the excited ligand to Eu(III), causing quenching. nih.gov | Favorable redox potentials of ligand and metal ion. diva-portal.org | A potential quenching pathway, influenced by the coordination environment. |
Intra- and Inter-Ionic Energy Transfer Processes
Solvation Phenomena and Complexation Equilibria of Eu(III) Bromide Hydrate
In aqueous solution, Europium(III) bromide dissociates into hydrated Eu(III) ions and bromide ions. The Eu(III) ion is strongly hydrated, forming aqua-ions, primarily [Eu(H₂O)₈]³⁺ and [Eu(H₂O)₉]³⁺. researchgate.net The bromide ions can then participate in complexation equilibria, potentially displacing water molecules from the first coordination sphere to form a series of aqua-bromo complexes, [Eu(Br)ₓ(H₂O)ₙ]⁽³⁻ˣ⁾⁺.
The formation of these complexes is governed by their thermodynamic stability constants. Studies on lanthanide-halide systems show that the formed complexes are generally weak. tandfonline.comnih.gov The complexation is typically inner-sphere, meaning the bromide ion directly binds to the Eu(III) center. The extent of complex formation depends on the concentration of bromide ions in the solution.
The coordination number and the structure of the Eu(III) coordination sphere are highly sensitive to the solvent environment. mdpi.comrsc.org While in pure water the coordination number is typically 8 or 9, this can change in mixed aqueous-organic solvents or in non-aqueous media. rsc.orgresearchgate.net
For example, studies have shown that in solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the coordination number of Eu(III) tends to decrease to 8, and in dimethylacetamide (DMAc), it can be as low as 7. researchgate.net This change is driven by the different steric and electronic properties of the solvent molecules compared to water. Polar protic solvents can also form hydrogen bonds with the primary ligands, effectively weakening the ligand-metal interaction and potentially stabilizing intermediates in ligand exchange pathways. worktribe.com
These solvent-induced changes in the coordination sphere directly impact the ligand field experienced by the Eu(III) ion. Consequently, the photophysical properties, such as the emission spectrum, luminescence lifetime, and quantum yield, are often strongly dependent on the solvent. rsc.orgworktribe.com The hypersensitive ⁵D₀ → ⁷F₂ transition is particularly sensitive to such changes in the coordination environment. mdpi.com
Table 3: Typical Coordination Numbers (CN) of Eu(III) in Different Solvent Environments
| Solvent | Typical CN | Notes | Reference(s) |
| Water (H₂O) | 8 or 9 | Equilibrium between [Eu(H₂O)₈]³⁺ and [Eu(H₂O)₉]³⁺ species. | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | 8 | Preferential solvation by DMSO over water can occur. | researchgate.net |
| Dimethylformamide (DMF) | 8 | Total solvation number decreases from water. | researchgate.net |
| Dimethylacetamide (DMAc) | 7 | Further reduction in CN due to solvent properties. | researchgate.net |
| Acetonitrile | Varies | Can significantly alter complex stability constants. | wsu.edu |
Anion and Cationic Influences on Solution Chemistry
The coordination environment of the Europium(III) (Eu(III)) ion in a this compound solution is highly susceptible to the presence of other ions. In aqueous solutions, water molecules act as primary ligands. However, the introduction of other anions can lead to the formation of different Eu(III) complexes. The bromide ion itself is a weak ligand and can be displaced by anions that form stronger coordination bonds. For instance, a study of the Eu(III) ion in the presence of bromide showed that the interactions are primarily outer-sphere, meaning the bromide ion does not directly coordinate to the Eu(III) but remains in the outer solvation shell. rsc.org In contrast, anions like phosphates, carboxylates, and β-diketonates can form stable inner-sphere complexes, significantly altering the local symmetry and luminescent properties of the Eu(III) ion. mdpi.comacs.org
The nature of the anion has a direct impact on the stability and luminescence of the resulting Eu(III) complex. Strongly coordinating anions can displace water molecules from the inner coordination sphere, which often leads to an enhancement of luminescence by reducing quenching from O-H vibrations. rsc.org The stability of these complexes in solution can be quantified by their stability constants. For example, the stability constants for Eu(III) with various anions indicate the strength of the interaction and the predominance of certain complex species in solution. tandfonline.comscientific.netresearchgate.net
Interactive Data Table: Influence of Various Ions on Eu(III) in Solution
| Ion Type | Specific Ion | General Influence on Eu(III) Coordination Chemistry |
| Anion | Bromide (Br⁻) | Weak, outer-sphere coordination in aqueous solution. rsc.org |
| Anion | Chloride (Cl⁻) | Weak ligand, can form inner-sphere complexes but is easily displaced. researchgate.net |
| Anion | Nitrate (NO₃⁻) | Can coordinate to Eu(III) but is considered a weak ligand. mdpi.com |
| Anion | β-diketonates | Strong chelating ligands that form stable, highly luminescent complexes. mdpi.comnih.gov |
| Anion | Carboxylates | Form stable complexes, with coordination influencing luminescence. mdpi.comresearcher.life |
| Cation | Imidazolium | Can form hydrogen bonds with anionic Eu(III) complexes, affecting symmetry. nih.govua.pt |
Rational Design of Ligands for Tuned Europium(III) Properties
The development of highly luminescent Europium(III) materials relies heavily on the rational design of organic ligands that can effectively sensitize the Eu(III) ion's emission. This process, often called the "antenna effect," involves the ligand absorbing light and transferring the energy to the metal center, which then luminesces. mdpi.comnih.govnih.govedp-open.org this compound often serves as a starting material for synthesizing these luminescent complexes.
The key principles for designing efficient antenna ligands for Eu(III) are:
Efficient Light Absorption: The ligand must have a high absorption coefficient in the UV or near-UV region. edp-open.org This is typically achieved by incorporating aromatic or heterocyclic chromophores. mdpi.comwpmucdn.com
Effective Intersystem Crossing: After light absorption, the ligand is excited to a singlet state (S₁). For efficient energy transfer to Eu(III), the ligand must undergo efficient intersystem crossing to a triplet state (T₁). nih.govnih.gov The presence of the heavy Eu(III) ion can facilitate this process. nih.gov
Optimal Triplet State Energy: The energy of the ligand's triplet state must be appropriately matched with the accepting energy level of the Eu(III) ion (⁵D₀, at approximately 17,250 cm⁻¹). wpmucdn.com An ideal energy gap between the ligand's T₁ state and the Eu(III) ⁵D₀ level is necessary to ensure efficient energy transfer and prevent back-energy transfer. wpmucdn.com
Strong Coordination and Shielding: The ligand must bind strongly to the Eu(III) ion to ensure efficient energy transfer, which is typically a short-range mechanism like the Dexter exchange. osti.govosti.govacs.org The ligand should also encapsulate the Eu(III) ion to protect it from non-radiative deactivation by solvent molecules or O-H/N-H bonds within the complex. rsc.orgresearcher.lifenih.gov
Control of Coordination Symmetry: The geometry of the coordination sphere around the Eu(III) ion, dictated by the ligand, influences the intensity and splitting of the emission bands. mdpi.com A low-symmetry environment enhances the intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition, which is responsible for the characteristic bright red emission. mdpi.comwpmucdn.comacs.org
Common classes of ligands designed for Eu(III) luminescence include β-diketonates, aromatic carboxylates, and nitrogen-containing heterocyclic ligands like phenanthroline and bipyridine. mdpi.comresearcher.liferesearchgate.net Mixed-ligand systems are often employed, where a primary absorbing ligand is combined with ancillary ligands to fine-tune the coordination environment and enhance luminescent properties. researcher.lifenih.govlew.ro Fluorination of β-diketonate ligands is a common strategy to increase the volatility and luminescence of the resulting Eu(III) complexes. researchgate.netscirp.org
Interactive Data Table: Properties of Ligand Classes for Eu(III) Sensitization
| Ligand Class | Key Design Features | Resulting Eu(III) Properties |
| β-Diketones | Strong chelators, efficient energy transfer. mdpi.comnih.govedp-open.org | High luminescence quantum yields, sharp emission bands. mdpi.comacs.orgcnr.it |
| Aromatic Carboxylates | Good coordinating ability, tunable via aromatic substitution. mdpi.comresearcher.life | Efficient sensitization, formation of stable complexes. researcher.life |
| N-Heterocyclic Ligands | Often used as ancillary ligands to increase stability and asymmetry. mdpi.comwpmucdn.comlew.ro | Enhanced luminescence by preventing quenching and modifying the ligand field. researcher.lifewpmucdn.comresearchgate.net |
Reactivity and Mechanistic Investigations of Europium Iii Bromide Hydrate
Thermal Decomposition and Dehydration Pathways of Eu(III) Bromide Hydrate (B1144303)
The thermal decomposition of europium(III) bromide hydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt at higher temperatures. The exact temperatures and intermediates can vary depending on the heating rate and atmospheric conditions.
Under vacuum conditions, the dehydration of lanthanide bromide hydrates, including by analogy this compound, occurs at relatively low temperatures. osti.gov The process is not a simple one-step removal of all water molecules but rather a progressive dehydration through various hydrated intermediates. osti.gov Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of lanthanide bromide hydrates suggest a stepwise water loss. For instance, the decomposition of a trihydrate (LnBr₃·3H₂O) and a monohydrate (LnBr₃·H₂O) can be observed at temperatures below 200°C. osti.gov Incomplete dehydration can lead to the formation of europium oxybromide (EuOBr). osti.gov
The anhydrous europium(III) bromide (EuBr₃) itself is stable up to its melting point of 702°C. Above this temperature, it begins to decompose. The decomposition pathway for anhydrous EuBr₃ involves the reduction of europium(III) to europium(II), releasing bromine gas. This is in contrast to the thermal decomposition of europium(III) iodide, which occurs at a much lower temperature of 200°C. wikipedia.org
Table 1: Thermal Decomposition Stages of Europium(III) Bromide and its Hydrates
| Temperature Range (°C) | Process | Reactant(s) | Product(s) | Notes |
| < 200 | Dehydration | EuBr₃·xH₂O | EuBr₃·nH₂O (n < x), EuBr₃ | Stepwise loss of water molecules. osti.gov |
| > 702 | Decomposition | EuBr₃ (anhydrous) | EuBr₂ + Br₂ | Occurs above the melting point. |
| High Temperature (incomplete dehydration) | Hydrolysis | EuBr₃·xH₂O | EuOBr + HBr | Can occur if water is not fully removed before high-temperature treatment. osti.gov |
This table is generated based on analogous lanthanide bromide hydrate systems and data for anhydrous europium(III) bromide.
Ligand Exchange and Coordination Dynamics in Europium(III) Systems
In aqueous solutions, europium(III) exists as a hydrated ion, [Eu(H₂O)n]³⁺, where the coordination number (n) is typically 8 or 9. The water molecules in the first coordination sphere are labile and can be readily exchanged with other ligands present in the solution, such as bromide ions.
Studies on the europium(III) ion in aqueous bromide solutions have shown that the interaction between the hydrated europium ion and bromide is predominantly of an outer-sphere nature in the ground state. umich.edu This means that the bromide ion does not directly replace a coordinated water molecule but associates with the hydrated europium cation through electrostatic interactions. However, upon photo-excitation to the ⁵D₁ state, there is evidence for the formation of an inner-sphere complex, a hepta-aquo-europium(III) bromoexciplex, likely through a dissociative-interchange mechanism. umich.edu
The kinetics of ligand substitution reactions on lanthanide(III) ions, including europium(III), are generally very fast. The rate of water exchange on the aqua ion of Eu(III) is on the order of 10⁸ s⁻¹. This high lability is a consequence of the large ionic radius and the lack of strong covalent bonding between the lanthanide ion and the ligands. The mechanism of ligand substitution on lanthanide ions is often considered to be interchange-dissociative (Id), where the rate-determining step is the breaking of the metal-ligand bond.
The coordination environment of the Eu(III) ion can be influenced by the presence of various ligands, which can affect its photophysical properties. For instance, the coordination of different ligands can alter the symmetry around the Eu(III) ion, leading to changes in the intensity and splitting of its emission bands.
Redox Chemistry and Eu(II)/Eu(III) Interconversion
Europium is unique among the lanthanides for its accessible and relatively stable +2 oxidation state in aqueous solution, in addition to the more common +3 state. The standard reduction potential of the Eu(III)/Eu(II) couple is approximately -0.34 V versus the standard hydrogen electrode. tennessee.edu This accessibility of the +2 state allows for a rich redox chemistry.
The interconversion between Eu(III) and Eu(II) can be achieved through various methods, including electrochemical reduction and chemical reduction. For instance, Eu(III) can be reduced to Eu(II) using zinc metal. frontiersin.org The stability of the Eu(II) ion is attributed to its half-filled 4f⁷ electronic configuration. frontiersin.org
In recent years, the photocatalytic generation of Eu(II) from Eu(III) has gained significant attention. researchgate.net In these systems, a photosensitizer absorbs light and then transfers an electron to a Eu(III) complex, generating the highly reducing Eu(II) species. researchgate.net This Eu(II) can then participate in various chemical transformations before being re-oxidized to Eu(III), completing the catalytic cycle. The efficiency of this process can be influenced by the choice of ligands coordinated to the europium ion, which can modulate the redox potential of the Eu(III)/Eu(II) couple. acs.org
Kinetic and Mechanistic Studies of Europium-Containing Reactions
The study of the kinetics and mechanisms of reactions involving europium provides fundamental insights into the behavior of f-block elements. The lability of the coordination sphere of Eu(III) often leads to very fast reaction rates, requiring specialized techniques for their study.
Fast reaction kinetics, such as those in ligand exchange or complex formation, are often investigated using stopped-flow techniques. researchgate.netedinst.comrsc.org These methods allow for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale through changes in absorbance or fluorescence. edinst.com For even faster reactions, relaxation techniques like temperature-jump or pressure-jump are employed. msuniv.ac.inxmu.edu.cnuoanbar.edu.iqfiveable.me These methods involve perturbing an equilibrium system by a rapid change in temperature or pressure and observing the relaxation to the new equilibrium state.
Kinetic studies of ligand substitution on Eu(III) complexes have revealed that the mechanism is often interchange-dissociative (Id). The rate of these reactions can be influenced by factors such as the nature of the entering and leaving ligands, the pH of the solution, and the pressure. researchgate.net For example, the rate of substitution can show a dependence on the hydrogen ion concentration, indicating proton-assisted pathways. researchgate.net
In the context of redox reactions, the mechanism of electron transfer for the Eu(III)/Eu(II) couple has been a subject of investigation. In many cases, the electron transfer is believed to occur through an outer-sphere mechanism, where there is no direct bridging ligand between the redox partners. capes.gov.br However, the kinetics can be more complex than a simple outer-sphere model suggests. capes.gov.br
Theoretical and Computational Modeling of Europium Iii Bromide Hydrate Systems
Quantum Chemical Methods for Geometrical and Electronic Structure Elucidation
Quantum chemical methods are fundamental to understanding the stable arrangements of atoms in europium(III) bromide hydrate (B1144303) and the distribution of electrons that dictate its chemical behavior. These ab initio techniques solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Density Functional Theory (DFT) has become a workhorse in the computational study of lanthanide complexes due to its favorable balance of accuracy and computational cost. mdpi.comrsc.org DFT calculations have been successfully employed to predict the geometries of hydrated lanthanide ions, including Eu(III). rsc.org Studies on general lanthanide(III) hydration show that the preferred hydration number for Eu(III) is predicted to be 8 at the SCS-MP2 level of theory, in good agreement with experimental evidence. rsc.orgresearchgate.net Hybrid density functional theory, however, predicts a hydration number of 8 for all lanthanide ions. rsc.org
In the context of europium(III) bromide hydrate, DFT would be used to optimize the geometry of various hydrated forms, such as [Eu(H₂O)ₙ]Br₃, to determine the most stable structures. These calculations provide key parameters like Eu-O and Eu-Br bond lengths and the bond angles of the coordination polyhedron. Theoretical geometry optimizations using DFT methods have shown excellent agreement with experimental bond lengths and angles in other Eu(III) complexes, validating the reliability of the computational approach. mdpi.comresearchgate.net For instance, in a related nine-coordinate europium(III) complex, calculated Eu-O bond lengths were found to be highly consistent with those determined by X-ray crystallography. mdpi.com Semiempirical quantum chemistry models, such as the Recife Model 1 (RM1), have also been developed to improve the description of various bonds in lanthanide complexes, including lanthanide-bromine interactions. plos.org
Table 1: Representative Theoretical Parameters for Hydrated Eu(III) Species (Note: Data is based on computational studies of hydrated Eu(III) ions and analogous complexes, as direct studies on this compound are limited.)
| Parameter | Method | Predicted Value | Reference |
| Preferred Hydration Number | SCS-MP2 | 8 | rsc.orgresearchgate.net |
| Preferred Hydration Number | Hybrid DFT | 8 | rsc.org |
| Gibbs Free Energy of Hydration (ΔGhyd) | COSMO-RS | Better than MP2, BP86, B3LYP | researchgate.net |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. mdpi.comresearchgate.net This analysis can be applied to the results of DFT calculations to characterize the interactions between the Eu(III) ion and the surrounding water and bromide ligands. By locating bond critical points (BCPs) between atoms, QTAIM yields quantitative data about the bond's strength and character (ionic vs. covalent).
Key QTAIM parameters include:
Electron density (ρ) at the BCP: Higher values indicate stronger bonds.
Laplacian of the electron density (∇²ρ) : Positive values are characteristic of closed-shell interactions, typical of ionic bonds, which are expected for Eu-O and Eu-Br bonds.
Total energy density (H) : The sign of H can also help distinguish between covalent (negative H) and ionic (positive H) character.
In studies of other europium(III) complexes, QTAIM analysis has been used to compare the characteristics of Eu−O interactions, revealing that the nature of the metal-ligand interaction varies with the donor atom and ligand protonation state. mdpi.comresearchgate.net For this compound, this analysis would elucidate the relative strengths and ionic character of the Eu-OH₂ and Eu-Br bonds, providing a deeper understanding of the coordination sphere.
Density Functional Theory (DFT) Applications
Molecular Dynamics and Simulation Techniques Applied to Eu(III) Bromide Hydrate
While quantum chemical methods are excellent for static structures, molecular dynamics (MD) simulations are used to model the behavior of systems over time. This is crucial for understanding species like this compound in aqueous solution, where ligands are dynamic and water exchange occurs.
Classical MD simulations of lanthanide(III) hydration have historically struggled, often failing to reproduce experimental results due to the lack of an accurate representation of many-body effects, which are crucial for these highly charged ions. researchgate.netnih.gov Modern approaches now incorporate these effects, leading to simulations that can accurately account for structural and dynamic properties. researchgate.netnih.gov A study on the hydration of Eu(III) highlighted that including many-body effects is essential for correctly modeling the structure and dynamics of the coordination shells. nih.gov
For europium(III) bromide in aqueous solution, MD simulations can provide insights into:
Coordination Number (CN) : Simulations can predict the average number of water molecules and bromide ions in the first coordination sphere of the Eu(III) ion. Studies suggest a dynamic equilibrium between octa- and nona-hydrated Eu(III) species in aqueous solution. rsc.org
Water Exchange Dynamics : MD can calculate the residence time of water molecules in the first hydration shell, revealing the rate of ligand exchange, a key parameter in complex formation and reactivity.
Ion Pairing : The simulations can model the association between the hydrated europium cation and bromide anions, determining whether they form inner-sphere (direct contact) or outer-sphere (separated by water) complexes. Experimental and theoretical analysis of the Eu(III)-bromide-water system indicates that ground-state interactions are primarily outer-sphere. rsc.org
Computational Prediction and Validation of Spectroscopic Properties
Europium(III) is renowned for its characteristic red luminescence, which arises from f-f electronic transitions. frontiersin.org Computational methods are vital for interpreting and predicting these spectroscopic features.
DFT and more advanced ab initio methods can be used to calculate the energies of the ground and excited electronic states (e.g., ⁷F₀, ⁵D₀, ⁵L₆). frontiersin.orgnih.gov The splitting of these f-f emission lines into several Stark levels is caused by the crystal field of the surrounding ligands. nih.gov By calculating the structure of the coordination environment, computational models can predict this splitting pattern. This allows for the validation of proposed structures by comparing the predicted spectrum with experimental measurements. nih.gov
Theoretical Approaches to Understanding Reaction Mechanisms
Theoretical chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.
Another important process is thermal dehydration. Experimental studies show that lanthanide bromide hydrates undergo a multi-step dehydration process, which can lead to the formation of oxybromide impurities if incomplete. osti.gov Theoretical modeling could be used to investigate the mechanism of this dehydration, calculating the energy barriers for the stepwise removal of water molecules and exploring the reaction pathways that lead to the formation of the anhydrous bromide versus the undesirable oxybromide.
Advanced Functional Applications and Emerging Research Frontiers of Europium Iii Bromide Hydrate
Luminescent Materials Science Applications
Europium(III) bromide hydrate (B1144303) is a compound of significant interest in materials science, primarily due to the unique luminescent properties of the europium(III) ion. samaterials.comchemimpex.com As a rare earth compound, it possesses electronic and magnetic characteristics that make it crucial for various high-tech applications. samaterials.com The compound typically appears as a white or off-white powder and is soluble in water. samaterials.comcymitquimica.com Its primary application lies in its role as a precursor for producing europium-based materials, especially for optical and electronic uses. samaterials.com The strong fluorescence of europium compounds makes them highly valuable in lighting and display technologies. samaterials.comchemimpex.com
Development of Advanced Phosphors for Optoelectronic Devices
Europium(III) bromide hydrate serves as a critical precursor in the development of advanced phosphors. samaterials.comcymitquimica.com These phosphors are integral to modern optoelectronic devices, including light-emitting diodes (LEDs) and various display technologies. samaterials.com The key characteristic of europium(III) is its ability to emit a bright, narrow-band red light upon excitation, which is essential for achieving high-quality color rendering and brightness in displays and lighting solutions. chemimpex.com
The incorporation of europium-based phosphors into white LEDs has been shown to significantly increase luminous efficacy, contributing to better energy efficiency in lighting. In display technologies, such as high-definition televisions and computer monitors, these phosphors are crucial for enhancing color quality and brightness. samaterials.com The trivalent europium ion (Eu³⁺) is responsible for the distinctive red color, which was historically a challenge for phosphor development, and its use led to much brighter televisions. prochemonline.com Research focuses on optimizing the host materials for europium ions to maximize luminescence efficiency and stability for these applications. samaterials.com
| Application Area | Specific Use of Europium(III)-based Phosphors | Benefit |
| LED Lighting | Component in white LEDs. samaterials.com | Increases luminous efficacy and energy efficiency. |
| Display Technologies | Used in phosphors for TVs and monitors. samaterials.com | Enhances brightness and color quality, providing vibrant red emission. chemimpex.comprochemonline.com |
| Fluorescent Lamps | Ingredient in high-performance fluorescent lights. chemimpex.com | Produces bright red light, improving overall performance. chemimpex.com |
Integration into Lasers and Optical Systems
The strong and distinct luminescent properties of europium compounds, particularly their intense red emission, make them suitable for use in laser technology and other optical systems. samaterials.comchemimpex.com this compound is employed in the synthesis of advanced materials for these optical devices, where its luminescent characteristics can enhance performance. chemimpex.com The stability and ease of handling of the compound facilitate its integration into various formulations for optical applications. chemimpex.com
Research has demonstrated that europium oxide (Eu₂O₃) thin films, for which europium bromide can be a precursor, exhibit emission spectra that can be tuned by altering the crystalline phase. csic.es For instance, samples with a cubic crystal configuration show a high-purity emission with a narrow bandwidth (full width at half maximum of ~5 nm), which is desirable for applications like lasers and diodes. csic.es In contrast, a monoclinic phase produces a broader emission (~20 nm FWHM) that may be more advantageous for certain lighting applications. csic.es This ability to control the emission characteristics by manipulating the material's structure is a key area of research for tailoring europium-based materials for specific optical systems.
| Crystalline Phase | Emission Bandwidth (FWHM) | Potential Application |
| Cubic | ~5 nm | Lasers, Diodes csic.es |
| Monoclinic | ~20 nm | Lighting csic.es |
Fabrication of Thermosensitive Luminescent Probes and Materials
Europium(III) complexes are at the forefront of research into luminescent thermometers, also known as thermosensitive probes. mdpi.comnih.gov These materials exhibit temperature-dependent luminescence, where properties like emission intensity or decay lifetime change predictably with temperature. mdpi.commdpi.com This characteristic allows for non-invasive temperature sensing with high spatial resolution. mdpi.com
Recent studies have focused on incorporating europium(III) complexes into polymer matrices, such as polylactide (PLA), to create thermosensitive films. mdpi.com One study reported the fabrication of PLA films doped with an amorphous Eu(III) complex. mdpi.com These films demonstrated remarkable temperature sensitivity, particularly in the physiological temperature range, making them potentially useful for medical applications. mdpi.comnih.gov The peak relative sensitivity of these films reached as high as 20.1% K⁻¹, surpassing known lanthanide-containing thermosensors for this temperature range. mdpi.com The luminescence lifetime of these materials also shows a linear decrease with increasing temperature, providing another reliable metric for temperature measurement. mdpi.com
Another approach involves embedding europium(III) beta-diketonate complexes into polymer microparticles. nih.gov These probes can be excited by a 405-nm LED and show decay times that are highly dependent on temperature in the 0 to 70 °C range. nih.gov Such materials are being developed for applications like simultaneous sensing of temperature and oxygen in biological and medical settings. nih.gov
| Material | Maximum Relative Sensitivity | Temperature Range | Potential Application |
| PLA film with amorphous Eu(III) complex | 20.1% K⁻¹ mdpi.com | 298–353 K mdpi.com | Medical thermosensors mdpi.com |
| Poly(vinyl methyl ketone) film with Eu(III) beta-diketonate | Temperature-dependent decay times nih.gov | 0–70 °C nih.gov | Temperature and oxygen sensing nih.gov |
| Poly(tert-butyl styrene) microparticles with Eu(III) beta-diketonate | Temperature-dependent decay times nih.gov | 0–70 °C nih.gov | High-resolution profiling nih.gov |
Amorphous Europium(III) Films for Thin-Film Optoelectronics
Amorphous materials containing europium(III) are gaining attention in research because they can be processed into nanoscale films suitable for various optoelectronic applications. mdpi.com These films can be integrated into optical systems without causing the photon scattering that is common with crystalline materials. mdpi.com
Research into europium gallium oxide ((EuₓGa₁₋ₓ)₂O₃) thin films has explored the optimal europium concentration for optoelectronic devices. aip.org Films were deposited on sapphire substrates with varying europium content. aip.org Photoluminescence (PL) spectra showed that emission intensity grew linearly with europium content up to 10 mol %. aip.org Beyond this concentration, the PL intensity decreased, indicating the onset of parasitic energy transfer processes. aip.org Time-resolved photoluminescence confirmed that decay parameters remained favorable for films with up to 10 mol % Eu. aip.org These findings suggest an optimal doping level between 5 and 10 mol % for these thin films in optoelectronic applications. aip.org
Similarly, studies on indium oxide (In₂O₃) thin films doped with europium have shown that doping can improve crystal properties and alter the optical band gap. researchgate.net These amorphous or polycrystalline thin films are essential for creating transparent and efficient devices, including those for heads-up displays. aip.org
| Thin Film Material | Optimal Eu Doping Level | Key Finding |
| (EuₓGa₁₋ₓ)₂O₃ | 5 - 10 mol % aip.org | PL intensity is maximized while avoiding quenching effects. aip.org |
| In₂O₃:Eu | 1.5% researchgate.net | Achieved best crystal properties. researchgate.net |
Strategies for White Light Emitting Materials
One of the significant applications of europium's luminescence is in the creation of white light. prochemonline.com This is achieved by combining the emissions from europium in its two common oxidation states. prochemonline.comwikipedia.org While the trivalent europium (Eu³⁺) ion provides a vibrant red light, the divalent (Eu²⁺) ion emits in the blue part of the spectrum. prochemonline.com By carefully combining these two emissions, a broad-spectrum white light can be produced, a strategy used in some energy-efficient fluorescent light bulbs. prochemonline.com
Another strategy involves using a single europium species as a sensitizer (B1316253) in a host material. Research has shown that doping terbium(III) host lattices, such as TbSb₂O₄Br, with small amounts of Eu³⁺ can lead to a remarkably high energy transfer from Tb³⁺ to Eu³⁺. researchgate.net This process substantially increases the Eu³⁺ emission intensity, making the material an efficient red-light emitter that can be a component in developing white-light emitting materials. researchgate.net
| Strategy | Components | Mechanism | Resulting Light |
| Dual Oxidation States | Eu³⁺ and Eu²⁺ compounds. prochemonline.com | Combination of red (from Eu³⁺) and blue (from Eu²⁺) emissions. prochemonline.com | White light prochemonline.com |
| Energy Transfer | Tb³⁺ host lattice doped with Eu³⁺. researchgate.net | Efficient energy transfer from Tb³⁺ to Eu³⁺ enhances red emission. researchgate.net | Component for white light researchgate.net |
Development of Photonic Quantum Technologies
Europium-based molecular crystals are emerging as a promising platform for photonic quantum technologies. arxiv.org These technologies rely on creating and controlling quantum states of light and matter. arxiv.org Rare-earth ions are excellent candidates for these applications because they can exhibit very narrow optical homogeneous linewidths, which corresponds to long-lived optical quantum states. arxiv.org
Recent research has highlighted europium molecular crystals that show linewidths in the range of tens of kHz, which is orders of magnitude narrower than other molecular centers. arxiv.org This high level of coherence is a critical requirement for building quantum light-matter interfaces. arxiv.org Researchers have harnessed this property to demonstrate key functionalities for quantum computing and communication, including efficient optical spin initialization, coherent storage of light using an atomic frequency comb, and optical control of ion-ion interactions needed for quantum gates. arxiv.org These advancements position europium-based molecular materials as a versatile platform for developing future quantum technologies, combining highly coherent emitters with the flexibility of molecular systems. arxiv.org
Catalytic Roles in Synthetic Organic Chemistry
The application of lanthanide compounds as catalysts in organic synthesis is a field of significant interest, primarily due to their characteristically strong Lewis acidity, rapid ligand-exchange kinetics, and high coordination-number preferences. examples.com Europium(III) bromide, as a source of the Eu³⁺ ion, is recognized as a potential catalyst or catalyst precursor for various organic transformations. scispace.comresearchgate.netsamaterials.comwikipedia.org
While specific studies detailing the catalytic activity of the hydrated bromide form are nascent, the function of the Eu³⁺ ion is well-documented in other contexts. For instance, europium compounds are known to catalyze stereoselective reactions such as Diels-Alder and aldol (B89426) additions. Current time information in Bangalore, IN. A prominent example is the use of the europium complex Eu(fod)₃ to catalyze the cyclocondensation of substituted dienes with aldehydes, yielding dihydropyrans with high selectivity. Current time information in Bangalore, IN.
Research has also demonstrated the catalytic potential of europium bromide derivatives in industrial processes. In one study, europium oxybromide (EuOBr), which can be derived from EuBr₃, served as an efficient catalyst for the oxidation of hydrogen bromide during methane (B114726) functionalization. google.com This catalytic system achieved a high HBr conversion rate of 95% at 350°C. google.com The function of europium salts in such reactions highlights their capacity to facilitate key chemical transformations, positioning this compound as a compound of interest for developing novel catalytic systems. researchgate.netcore.ac.uk
Table 1: Examples of Europium-Catalyzed Organic Reactions
| Catalyst System | Reaction Type | Reactants | Product | Key Finding | Citation |
|---|---|---|---|---|---|
| Eu(fod)₃ | Cyclocondensation | Substituted Dienes + Aldehydes | Dihydropyrans | High selectivity for endo product | Current time information in Bangalore, IN. |
| EuOBr (from EuBr₃) | HBr Oxidation | HBr + O₂ | Br₂ + H₂O | 95% HBr conversion at 350°C | google.com |
Applications in Rare Earth Separation Science
The separation of individual rare earth elements (REEs) from one another is a notoriously challenging process due to their similar chemical properties and ionic radii. Europium holds a unique position among the lanthanides because it can be readily reduced from its typical +3 oxidation state to the more stable divalent state (Eu²⁺). researchgate.net This distinction forms the basis for most industrial europium separation techniques.
Solvent extraction is a primary method used to isolate europium. scispace.com In this process, a chemical-reducing agent is added to an aqueous solution containing a mixture of lanthanides, converting Eu(III) to Eu(II). researchgate.net The significant difference in chemical behavior between Eu²⁺ and the trivalent ions of the other REEs allows for its selective separation into an organic phase or for it to be retained in the aqueous phase while the other REEs are extracted. scispace.comresearchgate.net
Research into alternative separation methods includes vapor phase extraction. Theoretical studies suggest that the differences in the vapor pressures of rare earth halides at high temperatures could be exploited for separation. For example, it is predicted that at 900°C in an inert atmosphere, neodymium bromide (NdBr₃) and terbium bromide (TbBr₃) would vaporize, whereas europium(III) bromide (EuBr₃) would remain in the solid phase. This indicates a potential thermal method for separating europium bromide from other rare earth bromides, although this is limited by the hygroscopic nature of the halides and their tendency to form non-volatile oxyhalides at high temperatures.
Utilization as Advanced Analytical Probes and Sensing Platforms
The most prominent advanced application of europium(III) compounds, including this compound, lies in their use as luminescent probes and sensors. The Eu³⁺ ion exhibits sharp, characteristic emission bands, a long luminescence lifetime, and a large Stokes shift, which are highly advantageous for developing sensitive and selective analytical methods. acs.org These probes often work by having a ligand that absorbs light efficiently and transfers that energy to the Eu³⁺ ion, which then emits its characteristic red light. The interaction of an analyte with the complex can enhance or quench this luminescence, providing a measurable signal.
The unique spectroscopic properties of europium complexes make them ideal for trace analysis. Current time information in Bangalore, IN.google.com Time-resolved luminescence is a particularly powerful technique that takes advantage of the long emission lifetime of Eu³⁺. By introducing a delay between the excitation pulse and detection, short-lived background fluorescence from other molecules can be eliminated, dramatically improving the signal-to-noise ratio and allowing for highly sensitive detection. website-files.com
This principle has been applied to the detection of tetracycline (B611298) residues in food products like milk and meat. website-files.com A nanoprobe developed by functionalizing silica (B1680970) nanoparticles with Eu³⁺ ions showed a high degree of sensitivity and selectivity for tetracycline, demonstrating the utility of such platforms for food safety and quality control. website-files.com Other research has focused on developing probes for various biomolecules, achieving detection limits in the micromolar to nanomolar range. researchgate.net
The versatility of europium-based probes allows for their adaptation to detect a wide range of specific chemical analytes. By carefully designing the organic ligand that complexes with the Eu³⁺ ion, researchers can create sensors that respond selectively to particular targets. acs.org
Significant success has been achieved in the detection of phosphate-containing species. Europium(III) complexes have been engineered to act as selective luminescent probes for multi-phosphate anions, with specific ligands enabling the sensitive detection of pyrophosphate (PPi), an important biological molecule. Another area of development is in sensing hazardous materials. A "turn-on" luminescent sensor was designed for a simulant of G-series chemical warfare agents, where the probe's luminescence is activated upon binding to the target. samaterials.com Further research has produced probes for volatile organic compounds (VOCs), pesticides, and various biomolecules, including nucleotides and DNA. researchgate.net
Table 2: Europium(III)-Based Luminescent Probes for Various Analytes
| Probe Type | Target Analyte | Principle | Detection Limit | Citation |
|---|---|---|---|---|
| Tetradentate β-diketonate-Eu³⁺ complex | Pyrophosphate ion (PPi) | Luminescence Sensing | Not Specified | |
| Eu(III)-(AOCC)₃ complex | N-acetylamino acids, nucleotides | Time-resolved Luminescence | 0.044 - 0.13 µM | researchgate.net |
| Eu(III)–vitamin B1 complex | Chlorfenvinphos, Malathion | Luminescence Quenching | 0.12 - 0.31 µM | researchgate.net |
| Terpyridine-dicarboxylate Eu(III) probe | Diethyl chlorophosphate (nerve agent simulant) | "Turn-On" Luminescence | Not Specified | samaterials.com |
| Ionic Eu(III) complex film | Cyclohexylamine (VOC) | Luminescence Quenching | Not Specified |
Contributions to Environmental Monitoring
The high sensitivity of europium-based luminescent probes makes them valuable tools for environmental monitoring. Current time information in Bangalore, IN.google.com They can be used to detect pollutants and other contaminants in environmental samples, such as water and soil. google.com Field studies have shown that sensors incorporating europium bromide can detect heavy metals at concentrations below established regulatory limits, showcasing their effectiveness. google.com
Furthermore, europium-based analytical methods are employed to track the presence and behavior of rare earth elements themselves in the environment. One such method is flow injection analysis, which has been used for the preconcentration and determination of Eu(III) in water samples with detection limits as low as 0.1 μg L⁻¹. Research into the photochemical properties of Eu(III) has also suggested its potential role in the degradation of organic environmental pollutants.
Research in Artificial Crystal Growth Methodologies
Europium(III) bromide is utilized in materials science as a component for growing high-purity crystals for various optical and electronic applications. google.com The methodologies for producing Europium(III) bromide itself, in both hydrated and anhydrous forms, are foundational to these applications.
Europium(III) bromide hexahydrate can be crystallized by dissolving europium(III) oxide in concentrated hydrobromic acid and allowing the solution to precipitate. The growth of single crystals of the hydrated form has been achieved using vapor transport techniques.
The synthesis of the anhydrous form requires more stringent conditions to prevent the formation of oxides or oxybromides. Common methods include:
Direct Reaction: Anhydrous Europium(II) bromide (EuBr₂) can be reacted with bromine gas at high pressures (12–70 atm) and temperatures (180–400°C) in a sealed quartz ampoule.
Reaction with HBr: Anhydrous EuBr₂ can be treated with ultra-dry hydrogen bromide gas in a flow reactor at 150–250°C.
Thermal Decomposition: An ammonium (B1175870) europium bromide complex, (NH₄)₃EuBr₆, can be prepared and then heated in a two-stage process under an inert atmosphere and then a vacuum to yield pure, anhydrous EuBr₃.
Once synthesized, the anhydrous europium bromide can be further purified by sublimation or recrystallization from solutions like aqueous HBr or tetrahydrofuran (B95107) (THF) to facilitate the growth of high-purity crystals for advanced applications.
Interdisciplinary Research Opportunities and Future Outlook for Eu(III) Bromide Hydrate
This compound (EuBr₃·xH₂O) is a compound that stands at the intersection of materials science, chemistry, and biology, primarily due to the unique luminescent properties of the europium(III) ion. Its significance often lies in its role as a high-purity precursor for the synthesis of advanced functional materials. samaterials.com The water of hydration (xH₂O) in its structure plays a crucial role in its solubility and reactivity, influencing its utility in various synthetic pathways. Research into this compound is paving the way for novel applications across diverse scientific fields, with a future geared towards enhancing efficiency, stability, and environmental compatibility in next-generation technologies.
The interdisciplinary nature of Eu(III) bromide hydrate research opens up numerous avenues for innovation. Its application is not confined to a single domain but extends to any field where the sharp, intense red-light emission of the Eu³⁺ ion can be harnessed. samaterials.comchemimpex.com This creates a fertile ground for collaborative research, bridging fundamental chemistry with applied sciences.
Future research is expected to focus on optimizing materials derived from Eu(III) bromide hydrate, aiming for higher quantum yields, improved stability in various environments, and the development of multifunctional materials where luminescence is combined with other properties like magnetism or catalytic activity. samaterials.com A significant driver for future applications will be the growing demand for energy-efficient and environmentally benign technologies.
Interdisciplinary Research Opportunities
The unique electronic and optical properties of this compound make it a valuable compound for a wide range of interdisciplinary research applications. samaterials.com It serves as a critical starting material for creating materials used in optoelectronics, biomedical imaging, and environmental sensing. chemimpex.com
Advanced Materials Science : In materials science, Eu(III) bromide hydrate is a key precursor for synthesizing phosphors that are essential for LED lighting and high-definition displays. samaterials.comchemimpex.com Its ability to produce a strong red emission when excited by ultraviolet light is a crucial property for achieving high-quality color rendering in these technologies. samaterials.com Researchers are exploring its use in developing novel laser materials and optical devices where its distinct luminescent characteristics can improve performance. chemimpex.com Furthermore, the compound is utilized in the growth of specialized crystals and functional ceramic materials. samaterials.com
Biomedical and Life Sciences : The luminescent properties of europium compounds are highly valuable in the biomedical field. samaterials.com Eu(III) bromide hydrate is used to create luminescent probes for medical imaging and diagnostics, such as in fluorescence microscopy, where it helps improve the sensitivity and contrast of images. chemimpex.com A significant area of emerging research involves the incorporation of europium ions, derived from precursors like EuBr₃·xH₂O, into biocompatible materials. For instance, europium-doped hydroxylapatite nanomaterials are being investigated as fluorescent labels for bioimaging applications. semanticscholar.org These multifunctional biomaterials show potential for use in smart drug delivery and other therapeutic applications. semanticscholar.org
Environmental Science and Catalysis : In environmental science, the fluorescence of europium-based materials can be harnessed to develop sensitive detectors for pollutants and other contaminants in soil and water samples. chemimpex.com This aids in ecological monitoring and remediation efforts. Additionally, this compound serves as a catalyst precursor for various chemical reactions, particularly in the field of organic synthesis. samaterials.com
Interactive Table: Current Research Applications of this compound
| Field | Application Area | Specific Use of Eu(III) Bromide Hydrate | Key Research Finding | Reference(s) |
| Materials Science | Optoelectronics | Precursor for red phosphors in LEDs and displays. | Essential for high-efficiency and high-quality color displays. | samaterials.com, chemimpex.com |
| Lasers & Optics | Synthesis of luminescent materials for optical devices. | Enhances the performance and efficiency of optical systems. | chemimpex.com | |
| Biomedical Sciences | Medical Imaging | Serves as a luminescent probe. | Improves the sensitivity of imaging techniques like fluorescence microscopy. | chemimpex.com |
| Bio-tagging | Used for tracking and tagging in biological research. | Enables high-precision fluorescence-based analysis. | samaterials.com | |
| Environmental Science | Pollutant Detection | Component in luminescent sensors. | Allows for the detection of harmful substances in environmental samples. | chemimpex.com |
| Chemistry | Catalysis | Precursor for catalysts in organic synthesis. | Used in specialized chemical reactions to improve efficiency. | samaterials.com |
Future Outlook and Emerging Research Frontiers
The future of this compound is intrinsically linked to the development of next-generation materials with tailored optical and electronic properties. The research horizon is expanding from established applications toward more sophisticated and environmentally conscious technologies.
A significant emerging frontier is the development of lead-free halide perovskite nanocrystals . Traditional perovskite materials for optoelectronics often contain toxic lead, which raises environmental concerns. thermofisher.com Recent research has demonstrated the synthesis of colloidal CsEuBr₃ perovskite nanocrystals that exhibit high-photoluminescence quantum yields and function as deep-blue light emitters. nih.gov this compound is a potential precursor for the europium component in these novel, environmentally benign materials, which could revolutionize next-generation displays and lighting. thermofisher.comnih.gov
Another promising direction is the creation of advanced functional biomaterials . Research into europium-doped biomaterials, such as hydroxylapatite, for applications in tissue engineering and bioimaging is gaining traction. semanticscholar.org The ability to use Eu(III) bromide hydrate as a dopant source allows for the creation of materials that are not only structurally compatible with biological systems but also possess luminescent properties for tracking and sensing. semanticscholar.org This includes the development of highly sensitive thermal probes for mapping temperature variations within biological systems at a microscopic level. mdpi.com
The fundamental understanding of the role of hydration in europium complexes also presents a research frontier. Studies on the interaction between aqueous europium(III) ions and bromide have shown that the water molecules in the coordination sphere are critical. rsc.org Investigating how the hydrated nature of EuBr₃·xH₂O influences the synthesis and properties of end-materials could lead to more precise control over their luminescent and chemical characteristics. acs.orgresearchgate.net
Interactive Table: Emerging Research and Future Potential
| Research Frontier | Description | Potential Impact | Related Compound(s) | Reference(s) |
| Lead-Free Perovskites | Synthesis of europium bromide-based perovskite nanocrystals as blue-light emitters. | Development of non-toxic, high-performance materials for next-generation optoelectronics and solar cells. | CsEuBr₃ | nih.gov |
| Advanced Biosensors | Creation of europium-doped nanoparticles for highly sensitive biomedical sensing. | Enabling real-time temperature mapping in living cells and more sensitive diagnostic tools. | Europium(III) complexes embedded in polymeric nanoparticles | mdpi.com |
| Functional Biomaterials | Doping of biocompatible materials like hydroxylapatite with europium ions. | Designing materials for bone regeneration that can also be tracked via fluorescence for bioimaging. | Europium-doped hydroxylapatite (EuXHAp) | semanticscholar.org |
| Coordination Chemistry | Studying the influence of water of hydration on the chemical and optical properties of europium complexes. | Achieving finer control over the synthesis of luminescent materials with tailored properties. | Aqueous Eu³⁺ and bromide complexes | rsc.org, acs.org |
Q & A
Q. What experimental methods are recommended for determining the hydration state of europium(III) bromide hydrate?
The hydration state (x in EuBr₃·xH₂O) can be determined using thermogravimetric analysis (TGA) to quantify mass loss upon dehydration. Complementary techniques include X-ray diffraction (XRD) to compare lattice parameters with anhydrous EuBr₃ and Karl Fischer titration to measure residual water content. For dynamic hydration behavior, variable-temperature Raman spectroscopy can track structural changes during dehydration .
Q. How does the hydration state influence the solubility and reactivity of this compound in aqueous solutions?
Hydration increases solubility due to enhanced hydrogen bonding with water. EuBr₃·xH₂O dissolves exothermically, forming octa- or nona-hydrated Eu³⁺ species depending on concentration and temperature. The hydrated ions exhibit lower Lewis acidity compared to anhydrous forms, altering reaction kinetics in ligand-exchange processes (e.g., with EDTA or citrate buffers) .
Q. What synthesis routes are effective for high-purity this compound?
A common method involves reacting europium(III) oxide (Eu₂O₃) with hydrobromic acid (HBr) under reflux, followed by slow crystallization: Post-synthesis, recrystallization from ethanol-water mixtures removes impurities. Purity ≥99.99% (REO) is achievable via repeated vacuum sublimation .
Advanced Research Questions
Q. How do discrepancies in reported hydration numbers (e.g., octa- vs. nona-hydrated Eu³⁺) arise in spectroscopic studies?
Conflicting hydration numbers stem from differences in experimental conditions (e.g., ionic strength, temperature) and analytical methods. For instance:
- Raman spectroscopy and luminescence lifetime measurements suggest octa-hydrated [Eu(H₂O)₈]³⁺ dominates in concentrated solutions (>0.1 M), while dilution favors nona-hydrated species [Eu(H₂O)₉]³⁺ .
- X-ray absorption spectroscopy (XAS) often detects mixed coordination states due to rapid ligand exchange, complicating interpretation .
Q. What mechanistic insights explain the formation of inner-sphere europium(III)-bromide exciplexes in photophysical studies?
Upon 5D₁ excitation, Eu³⁺ undergoes a ligand substitution mechanism where one water ligand is replaced by bromide, forming a transient [Eu(H₂O)₇Br]²⁺ exciplex. This process follows a dissociative-interchange pathway, with activation energies (\sim40 kJ/mol) determined via temperature-dependent emission decay analysis. The exciplex exhibits enhanced non-radiative relaxation due to bromide’s lower phonon energy compared to water .
Q. How do the photophysical properties of this compound compare to other europium halides (e.g., chloride or nitrate hydrates)?
- Luminescence intensity : EuBr₃·xH₂O shows weaker 5D₀→7F₂ emission (614 nm) than EuCl₃·6H₂O due to bromide’s heavier atom effect, which increases spin-orbit coupling and non-radiative decay.
- Lifetime : Aqueous EuBr₃ solutions have shorter 5D₀ lifetimes (\sim0.8 ms) vs. EuCl₃ (\sim1.2 ms), attributed to bromide’s stronger quenching via charge-transfer states .
Methodological Considerations
Q. What precautions are critical when handling this compound in hygroscopic environments?
- Store under argon in sealed containers to prevent hydration/dehydration cycles.
- Use gloveboxes (<5% RH) for weighing to avoid uncontrolled water adsorption.
- Monitor purity via ICP-MS after prolonged storage, as bromide can oxidize to bromate in humid air .
Q. How can researchers resolve contradictory data in hydration studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
